5-{1-[(2,3-dimethylphenoxy)acetyl]piperidin-4-yl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds . These include a piperidine ring, a 1,2,4-triazole ring, and a phenoxy group .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the triazole ring can participate in reactions with electrophiles, and the piperidine ring can undergo reactions typical of secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include its polarity, solubility, and stability .Properties
IUPAC Name |
5-[1-[2-(2,3-dimethylphenoxy)acetyl]piperidin-4-yl]-4-ethyl-2-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-5-24-19(21-22(4)20(24)26)16-9-11-23(12-10-16)18(25)13-27-17-8-6-7-14(2)15(17)3/h6-8,16H,5,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKUZTIPXDPKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)C)C2CCN(CC2)C(=O)COC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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